The Discovery and Chemical Synthesis of Aprindine: A Technical Guide
The Discovery and Chemical Synthesis of Aprindine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Aprindine, a Class Ib antiarrhythmic agent. It details the key individuals and research groups involved in its initial development, outlines the synthetic pathways for its preparation, and presents quantitative data on its efficacy and pharmacological properties. This document also includes detailed experimental protocols for pivotal studies and visual representations of its chemical synthesis and mechanism of action to support researchers and professionals in the field of drug development.
Discovery and Early Development
Aprindine, identified by the code AC 1802 during its initial development phase, emerged as a promising antiarrhythmic agent in the early 1970s. The pioneering pharmacological evaluation of this 2-aminoindane derivative was conducted by a team of researchers including A. Georges, A. Hosslet, and G. Duvernay, with their findings published in 1973. Concurrently, the initial clinical investigations that established its efficacy as an antiarrhythmic drug were led by H. Kesteloot, W. Van Mieghem, and H. De Geest, who also published their seminal work in 1973.
The original synthesis of Aprindine is attributed to P. Vanhoof and P. Clarebout, as detailed in a 1973 British Patent assigned to Manufacture de Produits Pharmaceutiques A. Christiaens S.A.[1]. This foundational work laid the groundwork for subsequent research and clinical use of the compound.
Chemical Synthesis of Aprindine Hydrochloride
The chemical synthesis of Aprindine hydrochloride involves a straightforward multi-step process. The following protocol is based on the originally patented method.
Synthesis Pathway
Caption: Chemical synthesis pathway of Aprindine Monohydrochloride.
Experimental Protocol: Synthesis of Aprindine Dihydrochloride
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Reaction Setup: In a 5-liter reaction vessel under a nitrogen atmosphere, dissolve 104.6 g (0.5 mol) of N-phenyl-2-aminoindane in 2.5 liters of benzene.
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Addition of Base: Add 37 g (0.95 mol) of sodium amide to the solution and stir the mixture for 3 hours at room temperature.
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Alkylation: Rapidly add 119.7 g (0.8 mol) of γ-chloropropyldiethylamine to the reaction mixture.
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Reflux: After stirring for 1 hour at room temperature, reflux the mixture for 21 hours under nitrogen.
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Work-up: Allow the mixture to cool and then pour it onto ice. Extract the aqueous phase with 500 cm³ of benzene. Wash the benzene extract twice with 200 cm³ of water.
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Isolation: Evaporate the benzene solvent. Treat the residue with 500 cm³ of 2 N hydrochloric acid. Evaporate the resulting solution to dryness.
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Crystallization: Recrystallize the oily residue from ethanol to yield 176.9 g (89.4%) of N-phenyl-N-diethylaminopropyl-2-aminoindane dihydrochloride.
Experimental Protocol: Conversion to Aprindine Monohydrochloride
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Dissolution: Dissolve 26.36 g (0.066 mol) of the dihydrochloride salt in 158 cm³ of water.
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Neutralization: Add a suitable amount of 1 N sodium hydroxide dropwise to neutralize one equivalent of the hydrochloride.
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Isolation: Evaporate the aqueous solution to dryness. Use benzene to aid in the azeotropic removal of water.
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Purification: Filter the precipitated sodium chloride (3.8 g). The benzene solution is then cooled to induce crystallization.
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Final Product: Collect the crystals to obtain 22.6 g (95%) of Aprindine monohydrochloride.
Quantitative Data
The following tables summarize the key quantitative data related to the physicochemical properties, pharmacological activity, and clinical efficacy of Aprindine.
Table 1: Physicochemical Properties of Aprindine
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂ | [1] |
| Molar Mass | 322.50 g/mol | N/A |
| Melting Point | 120-121 °C | [1] |
| CAS Number | 37640-71-4 | [1] |
Table 2: Pharmacological Activity of Aprindine
| Parameter | Value | Condition | Reference |
| Sodium Channel Block | |||
| Tonic Block (Kdrest) | 37.7 µmol/l | Guinea-pig ventricular myocytes | [2] |
| Inactivated State Block (Kdi) | 0.74 µmol/l | Guinea-pig ventricular myocytes | [2] |
| Potassium Channel Block | |||
| IC₅₀ for IKr | Not specified, but preferential inhibition shown | Guinea-pig atrial cells | [3] |
| IC₅₀ for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | [3] |
| IC₅₀ for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | [3] |
Table 3: Clinical Efficacy of Aprindine in Ventricular Arrhythmias
| Study Endpoint | Result | Patient Population | Reference |
| Symptom Abolition | 56 out of 64 patients became asymptomatic | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Survival (23-month follow-up) | 65% survival in patients with plasma levels >1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Survival (23-month follow-up) | 35% survival in patients with plasma levels ≤1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Response to IV vs. Oral Therapy | 11 out of 25 patients (43%) with refractory VT converted to sinus rhythm with IV aprindine and remained arrhythmia-free on oral therapy | Patients with refractory ventricular tachycardia | [5] |
Mechanism of Action and Signaling Pathway
Aprindine is classified as a Class Ib antiarrhythmic agent. Its primary mechanism of action is the blockade of fast inward sodium channels in the cardiac myocytes. This action has a limited effect on the depolarization phase of the action potential but shortens the repolarization phase and the QT interval, and elevates the fibrillation threshold.[1] By blocking the sodium channels, Aprindine reduces the excitability of cardiac cells and stabilizes the cardiac membrane, thereby preventing abnormal electrical impulses that lead to arrhythmias.[5] Additionally, Aprindine has been shown to have a mild beta-blocking effect and also inhibits certain potassium currents, which contributes to its antiarrhythmic properties.[3][5]
Caption: Simplified signaling pathway of Aprindine's antiarrhythmic action.
Experimental Protocols
Evaluation of Sodium Channel Blockade
The following protocol is a generalized method for assessing the sodium channel blocking properties of a compound like Aprindine, based on techniques described in the literature.[2][6]
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Preparation of Myocytes: Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion.
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Whole-Cell Patch Clamp: Perform whole-cell voltage-clamp recordings using patch pipettes with a low resistance.
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Voltage Protocol: Hold the cell membrane potential at a resting level (e.g., -90 mV). Apply conditioning clamp pulses to varying potentials and for different durations to study the state-dependent block (resting, open, and inactivated states).
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Measurement of Sodium Current: Measure the maximum upstroke velocity (Vmax) of the action potential as an index of sodium channel availability.
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Data Analysis: Determine the tonic block by measuring the reduction in Vmax in the resting state. Assess the use-dependent block by applying trains of depolarizing pulses at different frequencies. Calculate the time constants for the onset of and recovery from the block.
Assessment of Antiarrhythmic Efficacy in a Clinical Setting
The following is a representative protocol for evaluating the efficacy of an antiarrhythmic drug in patients with ventricular arrhythmias, as can be inferred from clinical studies on Aprindine.[4][5]
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Patient Selection: Enroll patients with a documented history of symptomatic, recurrent ventricular tachycardia or fibrillation that is refractory to conventional antiarrhythmic therapies.
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Baseline Assessment: Perform baseline electrophysiological studies, including programmed electrical stimulation to induce arrhythmias, and 24-hour Holter monitoring to quantify the frequency and complexity of ventricular ectopy.
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Drug Administration: Administer an intravenous loading dose of Aprindine, followed by a continuous infusion. Subsequently, transition patients to an oral maintenance dose.
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Efficacy Evaluation: Repeat the electrophysiological studies and Holter monitoring after achieving steady-state plasma concentrations of the drug. A significant reduction in the frequency of spontaneous arrhythmias and the inability to induce sustained ventricular tachycardia are considered indicators of drug efficacy.
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Long-term Follow-up: Monitor patients for symptomatic recurrences of arrhythmia and for drug-related adverse effects over an extended period. Obtain periodic plasma drug level measurements to ensure they are within the therapeutic range.
Conclusion
Aprindine stands as a notable example of early antiarrhythmic drug development, with a well-characterized chemical synthesis and a clear mechanism of action centered on sodium channel blockade. The quantitative data from both preclinical and clinical studies underscore its efficacy, particularly in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview intended to serve as a valuable resource for researchers and professionals in the ongoing development of novel cardiovascular therapies.
References
- 1. Aprindine | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aprindine blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of aprindine on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of aprindine blood levels in the management of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventricular tachycardia: prediction of response to oral aprindine with intravenous aprindine [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of cardiac sodium channels by aprindine and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
